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Compound of Interest

Compound Name: Co 101244

Cat. No.: B12815975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of

the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its high

selectivity for the GluN2B subtype over other NMDA receptor subunits makes it a valuable tool

for investigating the physiological and pathological roles of these receptors. This document

provides a comprehensive overview of the pharmacological properties of Co 101244, including

its binding affinity, in vivo efficacy, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data
The pharmacological profile of Co 101244 has been characterized through various in vitro and

in vivo studies. The following tables summarize the key quantitative data available for this

compound.

Table 1: In Vitro Receptor Binding Affinity and Potency of Co 101244
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Target Assay Type Species IC50 (µM) Reference

GluN1A/GluN2B

Electrophysiolog

y (Xenopus

oocytes)

Rat 0.043 [1]

GluN1A/GluN2A

Electrophysiolog

y (Xenopus

oocytes)

Rat > 100 [1]

GluN1A/GluN2C

Electrophysiolog

y (Xenopus

oocytes)

Rat > 100 [1]

NR1A/NR2B Not Specified Not Specified 0.026 [4]

Table 2: In Vivo Efficacy and Receptor Occupancy of Co 101244
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Animal
Model/Stud
y Type

Species Endpoint Dose Effect Reference

Mouse

Maximal

Electroshock

(MES)

Mouse

Anticonvulsa

nt Activity

(ED50)

0.7 mg/kg i.v.

~3-fold

increase in

activity

[2][3]

Levodopa-

induced

Dyskinesia

Monkey

(MPTP-

lesioned)

Reduction in

Dyskinesia

0.1, 1 mg/kg

s.c.

67% and

71%

reduction

[4][5]

PET Imaging

with (S)-18F-

OF-NB1

Non-human

Primate

Receptor

Occupancy
0.25 mg/kg 85% [6]

PET Imaging

with (R)-18F-

OF-NB1

Non-human

Primate

Receptor

Occupancy
0.25 mg/kg 96% [6]

PET Imaging

with (R)-

[11C]NR2B-

Me

Non-human

Primate

Receptor

Occupancy
0.25 mg/kg 90-95% [7]

PET Imaging

with (R)-

[18F]OF-Me-

NB1

Non-human

Primate

Receptor

Occupancy
0.25 mg/kg 69-74% [7]

Signaling Pathways and Experimental Workflows
Mechanism of Action: NMDA Receptor Antagonism
Co 101244 exerts its effects by selectively binding to an allosteric site on the GluN2B subunit of

the NMDA receptor.[4] This binding prevents the channel opening that is normally triggered by

the binding of glutamate and a co-agonist (glycine or D-serine), thereby inhibiting the influx of

calcium ions (Ca2+) into the neuron.[8] This reduction in Ca2+ influx is the primary mechanism

behind the neuroprotective and other pharmacological effects of Co 101244.[5]
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Caption: Co 101244 signaling pathway.

Experimental Workflow: In Vivo Efficacy Assessment in
a Parkinson's Disease Model
The evaluation of Co 101244's therapeutic potential often involves preclinical studies in animal

models of neurological disorders. One such application is in the 6-hydroxydopamine (6-OHDA)-

lesioned rat model of Parkinson's disease, where it has been tested for its ability to improve

motor symptoms.[9][10]
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Caption: In vivo experimental workflow.

Detailed Experimental Protocols
In Vitro Electrophysiology in Xenopus oocytes

Objective: To determine the potency and selectivity of Co 101244 for different NMDA

receptor subunit combinations.

Methodology:

Xenopus laevis oocytes are prepared and injected with cRNAs encoding for specific rat

NMDA receptor subunits (e.g., GluN1A/GluN2B, GluN1A/GluN2A, GluN1A/GluN2C).[2][3]

After a period of incubation to allow for receptor expression, two-electrode voltage-clamp

recordings are performed.
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The oocytes are perfused with a solution containing NMDA and glycine to elicit a current.

Co 101244 is then co-applied at various concentrations to determine its inhibitory effect on

the NMDA-induced current.

The concentration of Co 101244 that produces a 50% inhibition of the maximal current

(IC50) is calculated for each receptor subunit combination.[1]

Mouse Maximal Electroshock (MES) Assay
Objective: To assess the in vivo anticonvulsant activity of Co 101244.

Methodology:

Mice are administered with Co 101244 intravenously (i.v.).[2][3]

At a predetermined time after drug administration, a maximal electroshock is delivered via

corneal electrodes.

The animals are observed for the presence or absence of the tonic hindlimb extension,

which is indicative of a seizure.

The dose of Co 101244 that protects 50% of the animals from the tonic hindlimb extension

(ED50) is determined.[2][3]

In Vivo Studies in a Non-human Primate Model of
Parkinson's Disease

Objective: To evaluate the antidyskinetic effects of Co 101244.

Methodology:

Cynomolgus monkeys are rendered parkinsonian by treatment with 1-methyl-4-phenyl-

1,2,3,6-tetrahydropyridine (MPTP).[4]

The animals are then treated with levodopa to induce dyskinesias.
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Co 101244 is administered subcutaneously (s.c.) at different doses in combination with a

high dose of levodopa.[4][5]

The severity of dyskinesias and parkinsonian symptoms are scored by trained observers.

The percentage reduction in dyskinesia scores is calculated for each dose of Co 101244.

[4][5]

Positron Emission Tomography (PET) Imaging for
Receptor Occupancy

Objective: To determine the in vivo binding specificity and receptor occupancy of Co 101244.

Methodology:

Non-human primates (e.g., rhesus monkeys) are used for the PET imaging studies.[6][7]

[11][12]

A baseline PET scan is performed after the injection of a radiotracer that specifically binds

to GluN2B-containing NMDA receptors (e.g., (S)-18F-OF-NB1, (R)-18F-OF-NB1, or (R)-

[11C]NR2B-Me).[6][7]

In a subsequent session, the animals are pre-treated with a blocking dose of Co 101244
(e.g., 0.25 mg/kg) prior to the injection of the radiotracer.[6][7][11][12]

The reduction in the binding of the radiotracer in the brain after Co 101244 administration

is quantified to calculate the percentage of receptor occupancy.[6][7]

This technical guide provides a summary of the key pharmacological characteristics of Co
101244. Its high selectivity for the GluN2B subunit of the NMDA receptor has established it as

an important research tool and a potential therapeutic agent for various neurological disorders.

Further research is warranted to fully elucidate its clinical potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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